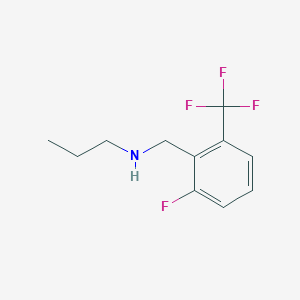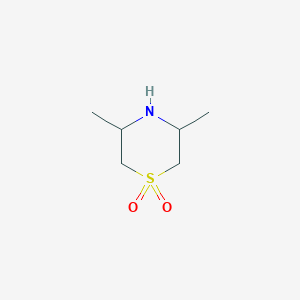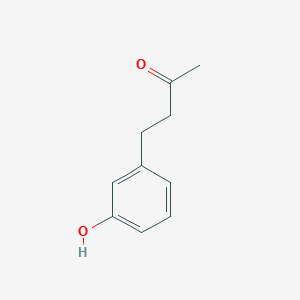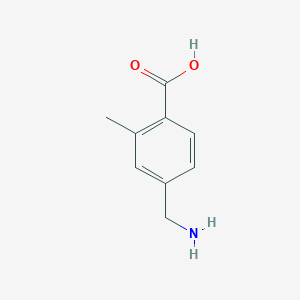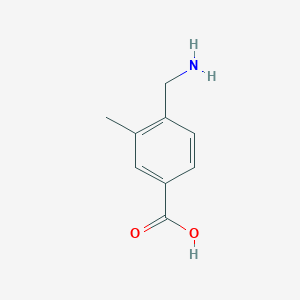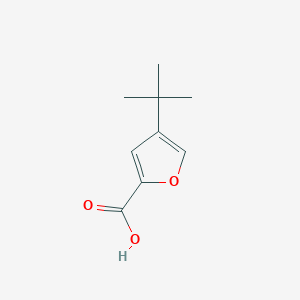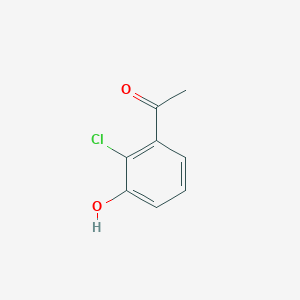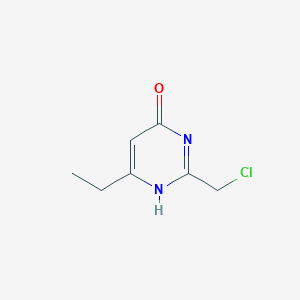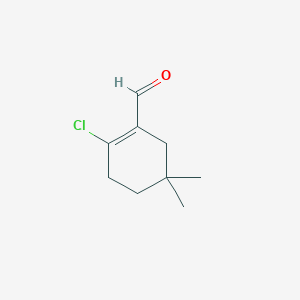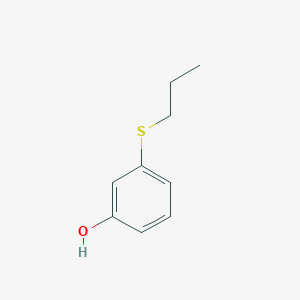
3-(Propylsulfanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propylsulfanyl)phenol is an organic compound with the molecular formula C9H12OS It is a phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a propylsulfanyl group (-S-CH2CH2CH3) at the meta position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propylthiol. For instance, 3-bromophenol can react with propylthiol in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The choice of solvents and reaction conditions is also tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-(Propylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, while the sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfanyl group to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones, sulfoxides, and sulfones.
Reduction: Thiols and dehydroxylated products.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
3-(Propylsulfanyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 3-(Propylsulfanyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can affect cellular pathways involved in oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
3-(Propylsulfanyl)phenol can be compared with other phenolic compounds such as:
Phenol: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
4-(Propylsulfanyl)phenol: Similar structure but with the sulfanyl group at the para position, which can lead to different reactivity and applications.
2-(Propylsulfanyl)phenol: Sulfanyl group at the ortho position, affecting its steric and electronic properties.
属性
IUPAC Name |
3-propylsulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMPBYIXAGMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903477.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903481.png)
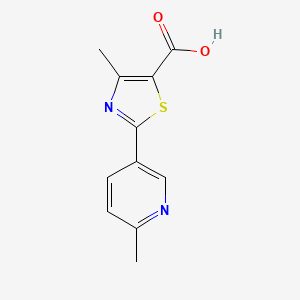
![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7903505.png)
